An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-((4-Methoxybenzyl)oxy)aniline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-((4-Methoxybenzyl)oxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug development and organic synthesis, a precise understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for 3-((4-Methoxybenzyl)oxy)aniline , a molecule of interest in medicinal chemistry and materials science. Due to the absence of directly published experimental spectra for this specific compound, this guide synthesizes data from analogous structures and established principles of NMR spectroscopy to provide a reliable and in-depth predictive analysis.
Molecular Structure and Key Functional Groups
The structure of 3-((4-Methoxybenzyl)oxy)aniline incorporates several key functional groups that influence its NMR spectrum:
-
Aniline Ring: A primary aromatic amine group (-NH₂) attached to a benzene ring. The position of the substituents (meta to each other) is a crucial determinant of the aromatic proton and carbon signals.
-
Ether Linkage: An oxygen atom connecting the aniline and benzyl moieties (-O-CH₂-). This linkage influences the chemical shift of the benzylic protons and the adjacent aromatic carbons.
-
4-Methoxybenzyl Group: A benzyl group substituted with a methoxy group (-OCH₃) at the para position. This group introduces characteristic signals for the methoxy protons, benzylic protons, and the substituted aromatic ring.
The interplay of the electronic effects of these groups—the electron-donating nature of the amino and methoxy groups and the influence of the ether linkage—dictates the specific chemical shifts observed in the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 3-((4-Methoxybenzyl)oxy)aniline is characterized by distinct signals corresponding to the aromatic protons of both rings, the benzylic protons, the methoxy protons, and the amino protons. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups, which generally shift the signals of ortho and para protons to a higher field (lower ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for 3-((4-Methoxybenzyl)oxy)aniline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.75 | d | ~2.0 |
| H-4 | ~6.30 | dd | ~8.0, 2.0 |
| H-5 | ~7.05 | t | ~8.0 |
| H-6 | ~6.25 | dd | ~8.0, 2.0 |
| -NH₂ | ~3.70 | br s | - |
| -CH₂- | ~4.95 | s | - |
| H-2', H-6' | ~7.30 | d | ~8.5 |
| H-3', H-5' | ~6.90 | d | ~8.5 |
| -OCH₃ | ~3.80 | s | - |
Causality Behind Predicted Shifts:
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Aniline Ring Protons (H-2, H-4, H-5, H-6): The chemical shifts are estimated based on the known spectrum of 3-aminophenol[1][2][3]. The introduction of the 4-methoxybenzyl ether at the 3-position will cause slight downfield shifts for the adjacent protons (H-2 and H-4) due to the ether oxygen's inductive effect. The coupling patterns (doublet, doublet of doublets, triplet) are characteristic of a 1,3-disubstituted benzene ring.
-
Amino Protons (-NH₂): These protons typically appear as a broad singlet and their chemical shift can vary with solvent and concentration.
-
Benzylic Protons (-CH₂-): The benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring, leading to a predicted singlet around 4.95 ppm. This is consistent with data from similar 4-methoxybenzyl ether derivatives[4].
-
4-Methoxybenzyl Ring Protons (H-2', H-6' and H-3', H-5'): The para-substituted methoxybenzyl group will exhibit a characteristic AA'BB' system. The protons ortho to the ether linkage (H-2', H-6') will be slightly downfield compared to the protons ortho to the methoxy group (H-3', H-5') due to the stronger electron-donating effect of the methoxy group.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.80 ppm, a typical value for aryl methyl ethers[4].
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-((4-Methoxybenzyl)oxy)aniline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~148.0 |
| C-2 | ~107.0 |
| C-3 | ~159.0 |
| C-4 | ~108.0 |
| C-5 | ~130.0 |
| C-6 | ~103.0 |
| -CH₂- | ~70.0 |
| C-1' | ~130.0 |
| C-2', C-6' | ~129.0 |
| C-3', C-5' | ~114.0 |
| C-4' | ~159.5 |
| -OCH₃ | ~55.5 |
Rationale for Predicted Shifts:
-
Aniline Ring Carbons (C-1 to C-6): The chemical shifts are estimated based on 3-aminophenol as a reference[1][5]. The carbon attached to the amino group (C-1) and the carbon attached to the ether oxygen (C-3) will be the most downfield in the aniline ring due to the direct attachment of electronegative atoms. The other ring carbons will be influenced by the combined directing effects of the -NH₂ and -O-benzyl groups.
-
Benzylic Carbon (-CH₂-): This carbon is shifted downfield due to the attachment of the electronegative oxygen atom, with an expected chemical shift around 70.0 ppm[4].
-
4-Methoxybenzyl Ring Carbons (C-1' to C-6'): The chemical shifts of this ring are well-established. The carbon bearing the methoxy group (C-4') will be significantly downfield, as will the ipso-carbon (C-1'). The carbons ortho and meta to the methoxy group will show characteristic upfield shifts due to its electron-donating resonance effect[6].
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears around 55.5 ppm[6].
Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted chemical shifts, the following experimental protocol for acquiring ¹H and ¹³C NMR spectra of 3-((4-Methoxybenzyl)oxy)aniline is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized and purified 3-((4-Methoxybenzyl)oxy)aniline.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly affect the chemical shifts, especially for labile protons like those of the amino group.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher to ensure good signal dispersion.
-
The sample should be equilibrated to a constant temperature, usually 298 K (25 °C), within the spectrometer's probe.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected range of proton signals.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is usually sufficient.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width: A wider spectral width of approximately 200-220 ppm is required for ¹³C NMR.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
5. Data Processing:
-
The acquired Free Induction Decay (FID) signals for both ¹H and ¹³C experiments are subjected to Fourier transformation to obtain the frequency-domain spectra.
-
Phase and baseline corrections are applied to the spectra.
-
The spectra are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons for each signal.
-
Peak picking is done to identify the precise chemical shifts of all signals in both spectra.
Visualization of Molecular Structure and NMR Assignment
To aid in the conceptual understanding of the NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of 3-((4-Methoxybenzyl)oxy)aniline.
Caption: Experimental workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts for 3-((4-Methoxybenzyl)oxy)aniline. By leveraging data from analogous compounds and fundamental NMR principles, we have established a reliable set of expected spectral data that can guide researchers in the identification and characterization of this molecule. The detailed experimental protocol further offers a self-validating system for the empirical determination of these chemical shifts. For professionals in drug discovery and development, this guide serves as a practical resource for understanding and utilizing NMR spectroscopy in their research endeavors.
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